N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)-3-phenyl-DL-alanine
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Overview
Description
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine is a complex organic compound that features a phthalimide group linked to a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine typically involves the reaction of phthalic anhydride with glycine to form N-phthaloylglycine. This intermediate is then reacted with phenylalanine under specific conditions to yield the final product . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine exerts its effects involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Phthalimide derivatives: Compounds with similar structural features and reactivity.
Uniqueness
N-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-3-phenyl-DL-alanine is unique due to its specific combination of a phthalimide group and a phenylalanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
60676-54-2 |
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Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26) |
InChI Key |
BAIZNEMAFFNNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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